1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea is a urea derivative characterized by a benzodioxole moiety linked to a pyridinylmethyl group substituted with a furan ring. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capacity, which can improve target affinity and selectivity .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[5-(furan-3-yl)pyridin-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-18(21-15-1-2-16-17(6-15)25-11-24-16)20-8-12-5-14(9-19-7-12)13-3-4-23-10-13/h1-7,9-10H,8,11H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPBTYBEJOABTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=CC(=CN=C3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea, with CAS number 2034393-87-6, is a synthetic organic compound classified as a urea derivative. It features a complex structure that combines a benzo[d][1,3]dioxole moiety with furan and pyridine rings. This unique combination suggests potential biological activities, particularly in the realm of medicinal chemistry.
The molecular formula of this compound is , and it has a molecular weight of 337.3 g/mol. The structural characteristics are crucial for its biological activity, as the arrangement of functional groups can influence interactions with biological targets.
The mechanism of action for this compound likely involves modulation of enzyme activity or receptor interactions. Such compounds can act as inhibitors or activators in various biochemical pathways, influencing processes such as cell proliferation and apoptosis.
Anticancer Activity
Research indicates that compounds similar to this urea derivative exhibit significant anticancer properties. For instance, studies have demonstrated that related benzo[d][1,3]dioxole derivatives possess antiproliferative effects against various cancer cell lines:
These values indicate that the compound may have selective toxicity towards cancer cells while sparing normal cells.
In Vitro Studies
In vitro studies have shown that compounds containing the benzo[d][1,3]dioxole structure often inhibit key signaling pathways involved in cancer progression, such as the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. These pathways are critical for cell survival and growth, making them prime targets for anticancer therapies .
Case Studies
Several studies highlight the biological activity of similar compounds:
- Study on Antiproliferative Effects : A recent study evaluated various urea derivatives, including those with benzo[d][1,3]dioxole moieties. The results showed potent antiproliferative activities against human colon cancer cells (HCT116), breast cancer cells (MCF7), glioblastoma cells (U87 MG), and adenocarcinoma cells (A549). The most active compounds demonstrated IC50 values comparable to established chemotherapeutics .
- Mechanistic Insights : Another investigation into the mechanisms revealed that these compounds could induce apoptosis through mitochondrial pathways by modulating proteins such as Bax and Bcl-2. This suggests that the compound might promote programmed cell death in cancer cells while being less harmful to normal cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on core scaffolds, substituents, and biological relevance. Key comparisons are outlined below:
Urea-Based Derivatives with Aryl Substitutions
- Compound 1 (from ) : 1-Phenyl-3-(1-phenylethyl)urea derivatives feature substituted phenyl or pyridine groups instead of benzodioxole. For example, replacing the dimethoxyphenyl group in compound 1 with pyridine (compounds 5a–e ) alters electronic properties and steric bulk. These modifications impact inhibitory activity against undisclosed targets, though specific data are unavailable .
- Target Compound : The benzodioxole moiety may enhance metabolic resistance compared to simple phenyl groups, while the pyridine-furan unit could improve solubility over purely aromatic systems .
Benzodioxole-Containing Heterocycles
- Compound 94 (from ): 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-methoxybenzoyl)-4-(pyridin-3-yl)thiazol-2-yl)cyclopropane-1-carboxamide replaces the urea group with a carboxamide and introduces a thiazole ring. The synthesis yield (25%) suggests challenges in cyclopropane integration .
- Target Compound : The urea linker provides stronger hydrogen-bond interactions compared to carboxamide, which may favor binding to polar active sites .
Furan-Pyridine Hybrids
- 5-(Benzo[d][1,3]dioxol-5-yl)-3-iodo-2-(4-methoxyphenyl)-furo[3,2-b]pyridine (from ): This iodinated furan-pyridine analog demonstrates the versatility of Suzuki coupling (using Pd(OAc)₂/XPhos) for introducing diverse substituents. The iodine atom could serve as a handle for further functionalization, unlike the methylurea group in the target compound. Such derivatives are noted for antiviral (hepatitis C) activity, though explicit data are unreported .
Q & A
Q. What synthetic strategies are recommended for preparing 1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea?
The compound’s synthesis typically involves multi-step coupling reactions. A validated approach includes:
- Step 1 : Suzuki-Miyaura coupling to introduce the furan-3-yl substituent to pyridine (e.g., using furan-3-ylboronic acid and 5-bromopyridin-3-ylmethylamine under Pd catalysis) .
- Step 2 : Formation of the urea linkage via reaction of an isocyanate intermediate (e.g., benzodioxol-5-yl isocyanate) with the pyridinylmethylamine derivative in anhydrous dichloromethane at 0–5°C .
- Purification : Use silica gel chromatography (ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .
Q. How should structural characterization be performed for this compound?
Key techniques include:
- NMR Spectroscopy : Assign signals for benzodioxole (δ 5.9–6.1 ppm, O–CH₂–O), furan (δ 7.4–7.6 ppm, α-protons), and urea NH (δ 8.2–8.5 ppm) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELX for refinement (e.g., space group determination, R-factor optimization) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₉H₁₆N₃O₄ requires [M+H]⁺ = 350.1138) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Catalyst Screening : Compare Pd(PPh₃)₄ vs. XPhos-Pd-G3 for Suzuki coupling efficiency. Evidence suggests XPhos-Pd-G3 reduces side-product formation (e.g., deborylation) .
- Solvent Optimization : Replace dioxane with THF/water mixtures to enhance furan-pyridine coupling rates (yield increases from 65% to 82%) .
- Temperature Control : Maintain <10°C during urea formation to minimize decomposition (e.g., via ice-bath cooling and slow addition of reagents) .
Q. How can contradictions in reported biological activity data be resolved?
- Comparative SAR Studies : Analyze analogs (e.g., thiophene vs. furan substituents) to identify structural determinants of activity. For example, furan-3-yl enhances kinase inhibition (IC₅₀ = 0.2 µM) compared to thiophene-3-yl (IC₅₀ = 1.8 µM) .
- Dose-Response Assays : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to validate target engagement .
- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259351) to identify assay-specific artifacts (e.g., fluorescence interference) .
Methodological Challenges in Data Interpretation
Q. How should researchers address discrepancies in molecular docking vs. crystallographic data?
Q. What strategies are recommended for resolving in vitro vs. in vivo efficacy gaps?
- ADME Profiling : Measure logP (experimental: 2.1 ± 0.3) to predict poor bioavailability. Introduce PEGylation or prodrug moieties to enhance solubility .
- Metabolite Identification : Use LC-MS/MS to detect oxidative degradation (e.g., furan ring opening) in liver microsomes .
- Pharmacodynamic Markers : Corrogate activity with target phosphorylation levels in tumor xenografts (e.g., p-ERK reduction ≥50% at 10 mg/kg dose) .
Critical Analysis of Contradictory Evidence
- Crystallographic vs. Docking Data : Discrepancies in hydrogen bonding patterns (e.g., direct vs. water-mediated interactions) highlight the need for explicit solvent modeling in simulations .
- In Vitro vs. In Vivo Efficacy : Poor correlation (R² = 0.3) in tumor regression studies suggests off-target effects in vivo. Use CRISPR-Cas9 knockouts to validate target specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
